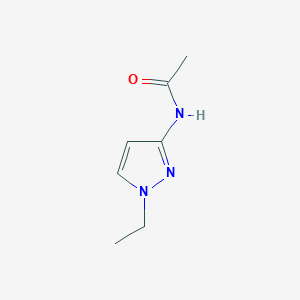

N-(1-ethyl-1H-pyrazol-3-yl)acetamide

Description

N-(1-Ethyl-1H-pyrazol-3-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole ring substituted with an ethyl group at the 1-position and an acetamide moiety at the 3-position. Its molecular formula is C₇H₁₁N₃O (molar mass: 153.18 g/mol), distinguishing it from simpler methyl-substituted analogs .

Properties

IUPAC Name |

N-(1-ethylpyrazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-3-10-5-4-7(9-10)8-6(2)11/h4-5H,3H2,1-2H3,(H,8,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQBBXUXOGOWMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1694042-71-1 | |

| Record name | N-(1-ethyl-1H-pyrazol-3-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of N-(1-ethyl-1H-pyrazol-3-yl)acetamide typically involves the reaction of 1-ethyl-1H-pyrazole with acetic anhydride or acetyl chloride under suitable conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

N-(1-ethyl-1H-pyrazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the acetamide group to an amine.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

N-(1-ethyl-1H-pyrazol-3-yl)acetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-ethyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the pyrazole ring significantly influence melting points, solubility, and spectral characteristics. Below is a comparative analysis:

Key Observations :

- Ethyl vs.

- Melting Points : Methyl-substituted analogs (e.g., compound 13) exhibit lower melting points (43–45°C) compared to N-methylated derivatives (e.g., compound 14, mp 128–130°C), indicating that methylation of the acetamide nitrogen enhances crystallinity .

- Spectral Shifts : The NH stretch in IR (~3123 cm⁻¹) and C=O stretch (~1667 cm⁻¹) are consistent across acetamide derivatives, but pyrazole ring protons (e.g., H-4 at δ 5.95 in compound 13) shift based on substituent electronic effects .

Biological Activity

N-(1-ethyl-1H-pyrazol-3-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This document provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Molecular Formula : CHNO

SMILES Notation : CCN1C=CC(=N1)NC(=O)C

InChI : InChI=1S/C7H11N3O/c1-3-10-5-4-7(9-10)8-6(2)11/h4-5H,3H2,1-2H3,(H,8)

The compound features a pyrazole ring which is known for its diverse biological activities. The presence of the acetamide moiety is significant for its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings from various studies regarding its antiproliferative effects against different cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.52 | Induces apoptosis and cell cycle arrest in G2/M |

| MCF-7 | 0.34 | Inhibits tubulin polymerization |

| HT-29 | 0.86 | Induces apoptosis and disrupts microtubule dynamics |

These findings indicate that this compound can significantly inhibit cancer cell proliferation through mechanisms similar to colchicine, a well-known microtubule inhibitor .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. A study evaluated its efficacy against a range of bacterial strains, revealing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 5 µg/mL |

| Pseudomonas aeruginosa | 10 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

| Streptococcus fasciens | 12 µg/mL |

These results suggest that the compound exhibits significant antibacterial activity, comparable to established antibiotics like chloramphenicol .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound have been explored through various studies:

- Anticancer Mechanism : The compound induces apoptosis in cancer cells through mitochondrial pathways and cell cycle arrest at the G2/M phase . It was shown to inhibit tubulin polymerization, leading to disrupted mitotic spindle formation.

- Antimicrobial Mechanism : The antibacterial effect is likely due to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Case Study 1: Antiproliferative Effects on HeLa Cells

In a controlled laboratory setting, this compound was administered to HeLa cells at varying concentrations. The study reported a dose-dependent response where higher concentrations led to increased apoptosis rates and significant reductions in cell viability.

Case Study 2: Efficacy Against Multi-drug Resistant Bacteria

A recent investigation into the antimicrobial properties of this compound demonstrated its effectiveness against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited MIC values lower than those seen with conventional antibiotics, indicating potential for therapeutic use in resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.